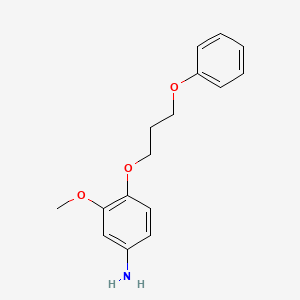
3-methoxy-4-(3-phenoxypropoxy)aniline
Übersicht
Beschreibung
m-Anisidine, 4-(3-phenoxypropoxy)- is an organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . It is a derivative of m-Anisidine, which is an aniline derivative containing a methoxy group. This compound is typically used as a drug or therapeutic agent .
Vorbereitungsmethoden
The synthesis of m-Anisidine, 4-(3-phenoxypropoxy)- involves the reaction of m-Anisidine with 3-phenoxypropyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of m-Anisidine, 4-(3-phenoxypropoxy)- .
Analyse Chemischer Reaktionen
m-Anisidine, 4-(3-phenoxypropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
m-Anisidine, 4-(3-phenoxypropoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As a therapeutic agent, it is studied for its potential pharmacological effects and therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of m-Anisidine, 4-(3-phenoxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
m-Anisidine, 4-(3-phenoxypropoxy)- can be compared with other similar compounds, such as:
m-Anisidine: The parent compound, which lacks the 3-phenoxypropoxy group.
p-Anisidine: An isomer of m-Anisidine with the methoxy group in the para position.
o-Anisidine: Another isomer with the methoxy group in the ortho position.
The uniqueness of m-Anisidine, 4-(3-phenoxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Eigenschaften
CAS-Nummer |
15382-87-3 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
3-methoxy-4-(3-phenoxypropoxy)aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-16-12-13(17)8-9-15(16)20-11-5-10-19-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,17H2,1H3 |
InChI-Schlüssel |
URWUONAQAFAJNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
15382-87-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
m-Anisidine, 4-(3-phenoxypropoxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















